Citreoviridin

Descripción general

Descripción

Citreoviridin (CIT) is a mycotoxin produced by Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum . It naturally occurs in moldy rice and corn and is associated with the development of atherosclerosis in the general population .

Synthesis Analysis

The biosynthesis of Citreoviridin involves a gene cluster that is homologous to the Citreoviridin biosynthesis genes of Aspergillus terreus . The expression of these four homologous genes is highly correlated with Citreoviridin production, suggesting that they play an important role in Citreoviridin biosynthesis in Penicillium citreonigrum .Molecular Structure Analysis

Citreoviridin can bind with the hydrophobic pocket of human serum albumin (HSA) with hydrophobic and hydrogen bond force . An apparent distance of 3.25 nm between Trp214 and Citreoviridin is obtained via fluorescence resonance energy transfer method .Chemical Reactions Analysis

Citreoviridin has been found to significantly induce apoptosis for HeLa cells with IC50 values of 0.7 μM . Pyrenocine A could induce S phase arrest, while terrein and citreoviridin could obviously induce G0-G1 phase arrest .Physical And Chemical Properties Analysis

Citreoviridin is a well-known yellow rice toxin . It has been detected in a wide range of cereal grains throughout the world . It is especially a serious problem in regions where rice is consumed as a staple food .Aplicaciones Científicas De Investigación

Citreoviridin in Mycotoxin Research

Citreoviridin (CTV) is a mycotoxin produced by various fungal species, including Aspergillus terreus, Eupenicillium ochrosalmoneum, and Penicillium citreonigrum. It has been detected in a wide range of cereal grains worldwide and poses a significant problem in regions where rice is a staple food. Research into CTV focuses on understanding its production, detection, and mitigation to prevent food contamination .

Autophagy Induction Studies

Studies have shown that Citreoviridin can stimulate autophagosome formation in human liver HepG2 cells. Further research aims to explore the relationship between autophagy, lysosomal membrane permeabilization, and apoptosis in cells treated with Citreoviridin .

Cell Cycle Arrest Investigations

Citreoviridin has been observed to induce G0-G1 phase arrest in HeLa cells. This application is particularly relevant for cancer research, as understanding the mechanisms of cell cycle arrest can contribute to the development of new therapeutic strategies .

Mecanismo De Acción

- Specifically, Citreoviridin interacts with the β subunit of F1Fo ATP synthase . This interaction disrupts ATP synthesis, affecting energy production within the cell.

- The inhibition of ATP production impacts various cellular processes, including metabolism, cell signaling, and growth .

- Citreoviridin alters basic metabolic processes, such as carbohydrate metabolism, mitochondrial functions, lipid and steroid metabolism, and protein biosynthesis .

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Safety and Hazards

Citreoviridin is fatal if swallowed, toxic in contact with skin, and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Citreoviridin .

Direcciones Futuras

Propiedades

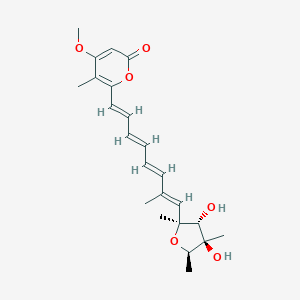

IUPAC Name |

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVDPQAIKFBTO-OMCRQDLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@]([C@H]([C@](O1)(C)/C=C(\C)/C=C/C=C/C=C/C2=C(C(=CC(=O)O2)OC)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017584 | |

| Record name | Citreoviridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25425-12-1 | |

| Record name | Citreoviridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25425-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citreoviridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025425121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citreoviridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citreoviridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITREOVIRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWX7Q6CF4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

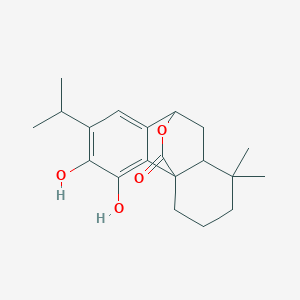

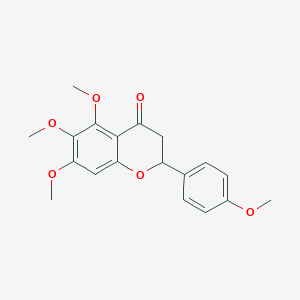

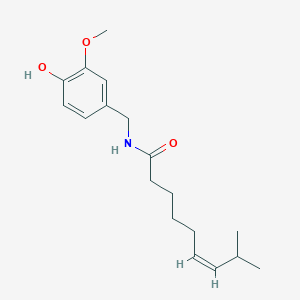

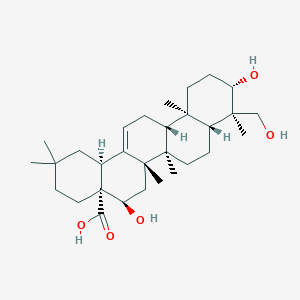

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

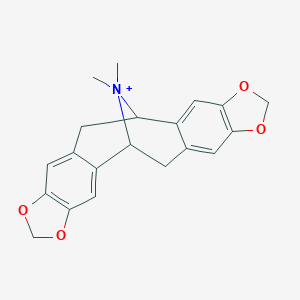

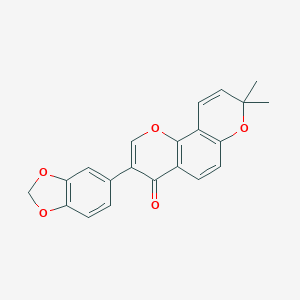

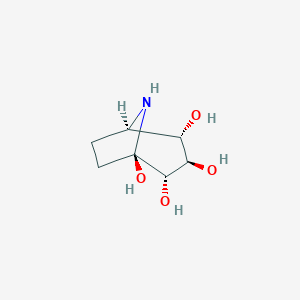

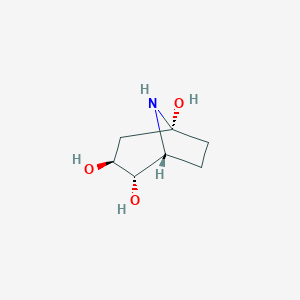

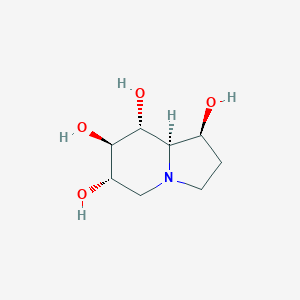

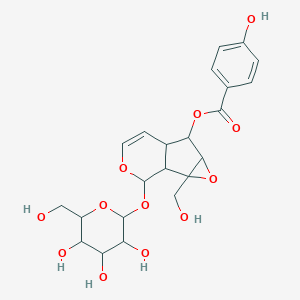

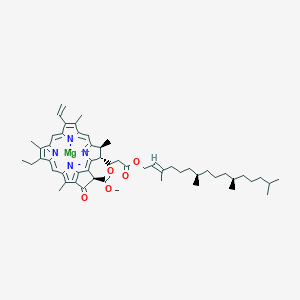

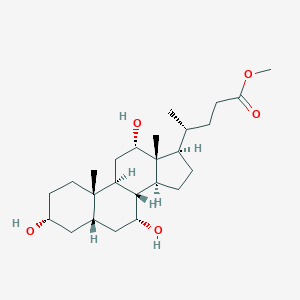

Feasible Synthetic Routes

Q & A

A: Citreoviridin is a potent inhibitor of mitochondrial F1F0-ATP synthase, specifically targeting the β-subunit. [] This interaction disrupts ATP synthesis, a critical process for cellular energy production. [, ] Downstream effects include:

- Inhibition of mitochondrial energy-linked reactions: This includes ADP-stimulated respiration, ATP-driven reduction of NAD+, and ATP-driven NAD transhydrogenase. []

- Induction of the unfolded protein response (UPR): This cellular stress response is triggered by the accumulation of unfolded proteins, leading to cell cycle arrest and inhibition of proliferation. []

- Increased reactive oxygen species (ROS) production: This contributes to oxidative stress, further enhancing UPR and leading to cell death. []

- Lysosomal membrane permeabilization: This releases cathepsin D, a protease that contributes to apoptosis. []

- Mitochondrial transmembrane potential collapse: This is a hallmark of mitochondrial dysfunction and contributes to apoptosis. []

ANone: Citreoviridin's structural characteristics are:

- Molecular Formula: C23H30O6 [, ]

- Molecular Weight: 402.48 g/mol [, ]

- Spectroscopic data: Citreoviridin exhibits characteristic UV/Vis, FT-IR, 1H-NMR, 13C-NMR, LC-MS/MS, and LC-MSD TOF spectral data. [, , ]

A: Citreoviridin itself doesn't possess catalytic properties. Its primary mode of action is the inhibition of F1F0-ATP synthase. [, ]

A: While computational studies specifically on Citreoviridin are limited in the provided research, mathematical modeling has been used to construct response networks illustrating the relationship between phosphorylated heat shock protein 90 β and the mitogen-activated protein kinase signaling pathway following Citreoviridin treatment. []

A: Modifications to Citreoviridin's structure, such as acetylation, decrease its inhibitory potency against F1F0-ATPase. [] Monoacetylation has a less pronounced effect compared to diacetylation, highlighting the importance of specific functional groups for activity. [] Hydrogenation of Citreoviridin monoacetate also diminishes its inhibitory potency. []

A: Citreoviridin shows good stability when stored frozen and protected from light for up to 10 months. [] Isomerization can occur with prolonged storage. [] Specific formulation strategies to enhance stability, solubility, or bioavailability are not discussed in the provided research.

A: Studies in swine revealed high bioavailability of Citreoviridin (116.4%) and a long elimination half-life (17.7 ± 3.3 h), suggesting slow metabolism. [] In vitro studies using Caco-2 cells indicated high intestinal permeability, suggesting easy absorption in the human intestine. [, ]

ANone: The provided research doesn't discuss resistance mechanisms to Citreoviridin or its potential cross-resistance with other compounds.

A: Citreoviridin is a mycotoxin with established toxicity. * Animal studies: In mice, near-lethal doses cause decreased motor activity, hypothermia, and catalepsy. [] Intravenous administration in rabbits leads to respiratory and cardiovascular failure. []* Cellular effects: Citreoviridin induces mitochondrial damage, leading to swelling, cristae breakage, and vacuolation. [] It also causes DNA damage in a dose-dependent manner. [] * Human health concerns: Citreoviridin is linked to acute cardiac beriberi, a potentially fatal condition. [, ]

ANone: The provided research does not discuss specific drug delivery or targeting strategies for Citreoviridin.

A: While specific biomarkers for Citreoviridin's effects are not identified in the provided research, DNA damage assessed by the comet assay (single-cell gel electrophoresis) has been explored as a potential biomarker for epidemiological studies. []

A: Various analytical techniques are employed for Citreoviridin analysis:* Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like UV/Vis (PDA), fluorescence, and mass spectrometry (MS/MS, TOF) are widely used. [, , , , , , ] * Spectroscopic techniques: UV/Vis, FT-IR, 1H-NMR, and 13C-NMR are utilized for structural characterization. [, , ]* Thin-layer chromatography (TLC): This technique is used for rapid detection and quantification. []

ANone: The provided research doesn't provide information about the environmental impact or degradation of Citreoviridin.

ANone: The provided research primarily focuses on Citreoviridin's extraction, purification, and analysis, without specific details on its dissolution or solubility in various media.

A: Analytical methods for Citreoviridin detection and quantification, particularly HPLC-based methods, are validated for parameters like linearity, sensitivity (limit of detection), recovery, and precision (repeatability). [, , , , ]

ANone: The provided research focuses on the analytical aspects and biological effects of Citreoviridin without delving into quality control and assurance measures during development, manufacturing, or distribution.

A: Citreoviridin research has a significant history:* 1947: First isolated in Japan during investigations of "yellow rice" disease, linked to cardiac beriberi. [, ]* 1970s - 1980s: Studies focused on elucidating its structure, biosynthetic pathway, and mechanism of action as an F1F0-ATPase inhibitor. [, , ]* 2006: Implicated in a beriberi outbreak in Brazil, renewing interest in its toxicology and occurrence in food. []* Recent years: Research focuses on understanding its molecular mechanisms of toxicity, potential as an anti-cancer agent, and developing sensitive analytical methods for detection. [, , , , , ]

ANone: Citreoviridin research exemplifies cross-disciplinary collaboration:

- Mycology and Food Science: Studying Citreoviridin-producing fungi, contamination routes in crops, and developing strategies for prevention. [, , , ]

- Analytical Chemistry: Developing and validating sensitive, specific, and robust methods for Citreoviridin detection and quantification in various matrices. [, , , , ]

- Toxicology and Pharmacology: Investigating Citreoviridin's mechanisms of toxicity, target organs, and potential long-term health effects. [, , , ]

- Biochemistry and Molecular Biology: Elucidating Citreoviridin's interaction with F1F0-ATPase, downstream signaling pathways, and cellular responses. [, , , , ]

- Medicinal Chemistry: Exploring Citreoviridin's potential as a lead compound for developing novel therapeutics, particularly in cancer and diseases involving ectopic ATP synthase. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.